molecular formula C5H11ClFNO B2595956 (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride CAS No. 2418593-37-8

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride

Cat. No.: B2595956
CAS No.: 2418593-37-8
M. Wt: 155.6
InChI Key: QMKBDNDYFMTBHH-TYSVMGFPSA-N
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Description

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is a chemical compound with significant potential in various scientific fields. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of fluorine in the molecule often imparts unique properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method starts with the preparation of a suitable piperidine precursor, followed by selective fluorination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperidine ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 5-fluoropiperidin-3-one.

    Reduction: Formation of piperidin-3-ol or de-fluorinated piperidine derivatives.

    Substitution: Formation of azido or thiol-substituted piperidine derivatives.

Scientific Research Applications

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential in drug discovery, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,5R)-5-Fluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its overall effect on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-5-Hydroxypiperidin-3-ol hydrochloride
  • (3R,5R)-5-Methylpiperidin-3-ol hydrochloride
  • (3R,5R)-3,5-Dimethyl-2-piperazinone hydrochloride

Uniqueness

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride stands out due to the presence of the fluorine atom, which imparts unique physicochemical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.

Biological Activity

(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride is a fluorinated piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound this compound features a fluorine atom at the 5-position of the piperidine ring, which can significantly influence its chemical and biological properties. The presence of fluorine often enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.

The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. The fluorine substituent can enhance binding affinity and specificity toward these targets, potentially leading to modulation of biological pathways.

Anticancer Activity

Recent studies have demonstrated that compounds related to (3R,5R)-5-Fluoropiperidin-3-ol exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Activity
RKO60.70Cytotoxic
PC-349.79Cytotoxic
HeLa78.72Cytotoxic

These findings indicate that the compound may be effective in targeting specific types of cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Research indicates that similar piperidine derivatives possess activity against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Study on Anticancer Effects : A study evaluated the cytotoxic effects of (3R,5R)-5-Fluoropiperidin-3-ol against several human tumor cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with IC50 values ranging from 49.79 µM to 78.72 µM across different cell lines .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial activity of fluorinated piperidines, including this compound. The study reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential utility in treating bacterial infections.

Properties

IUPAC Name

(3R,5R)-5-fluoropiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(8)3-7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKBDNDYFMTBHH-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@@H]1F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418593-37-8
Record name (3R,5R)-5-fluoropiperidin-3-ol hydrochloride
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